A Senior Application Scientist's Guide to the Synthesis and Characterization of Diltiazem N-Oxide
A Senior Application Scientist's Guide to the Synthesis and Characterization of Diltiazem N-Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The "Why" Behind the Synthesis
In the landscape of pharmaceutical development and metabolic research, the isolation and synthesis of drug metabolites are paramount. Diltiazem, a cornerstone calcium channel blocker for treating hypertension and angina, undergoes extensive first-pass metabolism, yielding a complex array of derivatives[1][2]. Among these is Diltiazem N-oxide, formed by the oxidation of the tertiary amine on the dimethylaminoethyl side chain.
The synthesis of Diltiazem N-oxide is not merely an academic exercise. It is a critical step in providing an authenticated reference standard. This standard is indispensable for:
-
Pharmacokinetic (PK) Studies: Accurately quantifying the metabolite in biological matrices to understand its formation, distribution, and elimination profile[3][4].
-
Impurity Profiling: Identifying and controlling the levels of N-oxide as a potential impurity in the bulk drug substance, ensuring the safety and efficacy of the final pharmaceutical product.
-
Pharmacological Assessment: Evaluating the intrinsic biological activity of the metabolite itself, as some metabolites retain or modulate the pharmacological effects of the parent drug[5][6].
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of Diltiazem N-oxide, moving beyond a simple recitation of steps to explain the underlying chemical principles and analytical logic.
Part 1: Chemical Synthesis of Diltiazem N-Oxide
The core transformation is the selective oxidation of the tertiary amine of diltiazem. The sulfur atom in the benzothiazepine ring is also susceptible to oxidation, but the tertiary amine is more nucleophilic and generally more reactive under controlled conditions.
Causality of Reagent Selection: m-CPBA
While various oxidizing agents exist, meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this laboratory-scale transformation[7][8]. The rationale is rooted in its predictable reactivity and operational simplicity:
-
Electrophilicity: The peroxyacid provides an electrophilic oxygen atom that is readily attacked by the lone pair of electrons on the tertiary nitrogen.
-
Selectivity: Under controlled temperatures, m-CPBA can selectively oxidize the more nucleophilic amine over the thioether.
-
Solubility: It is soluble in common organic solvents like dichloromethane (DCM), facilitating a homogeneous reaction environment.
-
Byproduct Removal: The primary byproduct, meta-chlorobenzoic acid (m-CBA), can be effectively removed with a simple aqueous base wash during workup[9].
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Diltiazem N-Oxide.
Detailed Experimental Protocol: Synthesis
Materials:
-
Diltiazem Hydrochloride (or free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfite (Na₂SO₃)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Ethyl Acetate, Hexanes (for chromatography)
Procedure:
-
Preparation of Starting Material:
-
If starting with Diltiazem HCl, it must be converted to the free base. Dissolve Diltiazem HCl (1.0 eq) in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the diltiazem free base.
-
-
N-Oxidation Reaction:
-
Dissolve the diltiazem free base (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of diltiazem) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirring diltiazem solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes until a test with starch-iodide paper indicates no remaining peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove m-CBA, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is effective. The exact gradient will depend on the specific impurities.
-
Collect fractions and analyze by TLC. Combine the pure fractions containing the N-oxide product and evaporate the solvent to yield Diltiazem N-oxide as a white solid.
-
Part 2: Structural and Purity Characterization
Characterization is a self-validating process where orthogonal analytical techniques converge to confirm the identity, structure, and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the final compound and for distinguishing it from the starting material and other potential byproducts (e.g., the S-oxide).
Experimental Protocol: HPLC Analysis
-
System: HPLC with UV Detector
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1 M Sodium Acetate buffer, pH adjusted to 6.3) and Mobile Phase B (Acetonitrile) can be effective[4]. A typical starting point is 65:35 A:B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Expected Result: Diltiazem N-oxide is more polar than diltiazem due to the N-O bond. Therefore, it will have a shorter retention time on a reverse-phase column. Purity is determined by the peak area percentage of the main analyte peak.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight and offers structural clues through fragmentation analysis.
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass spectrometry (HRMS) or Triple Quadrupole (QqQ) for MS/MS.
-
Expected Molecular Ion: The molecular formula of Diltiazem N-oxide is C₂₂H₂₆N₂O₅S, with a monoisotopic mass of 430.1562 Da. The expected protonated molecular ion [M+H]⁺ will be observed at m/z 431.1640 .
-
Key Fragmentation Pathway: The most diagnostic fragmentation for N-oxides is the in-source thermal "deoxygenation," resulting in the loss of an oxygen atom (16 Da)[10]. This produces a fragment ion corresponding to the protonated parent drug at m/z 415.1695 . This signature loss is a powerful tool to distinguish an N-oxide from a hydroxylated metabolite, which would show a loss of water (18 Da).
The characterization logic is illustrated in the diagram below.
Caption: Logic diagram for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the ultimate tool for unambiguous structure elucidation, confirming the precise location of the oxidation.
Key Diagnostic Features in ¹H NMR: The formation of the N-oxide bond removes electron density from the adjacent nitrogen atom, causing a significant downfield shift (deshielding) of the protons on the carbons attached to it.
-
N-Methyl Protons: The two methyl groups attached to the nitrogen, which appear as a sharp singlet in diltiazem (around ~2.3 ppm), will shift significantly downfield in the N-oxide (expected ~3.1-3.3 ppm).
-
Methylene Protons: The two methylene groups (-CH₂-CH₂-) in the side chain will also experience downfield shifts, with the protons on the carbon directly bonded to the nitrogen (-CH₂-N⁺) being the most affected.
While a full assignment requires 2D NMR techniques, these diagnostic shifts in the ¹H spectrum provide strong evidence for successful N-oxidation.
Summary of Key Analytical Data
The table below summarizes the expected analytical data for the successful synthesis and characterization of Diltiazem N-oxide.
| Parameter | Technique | Expected Value / Observation | Rationale |
| Identity | HRMS | [M+H]⁺ = 431.1640 | Corresponds to C₂₂H₂₇N₂O₅S⁺ |
| Structure | MS/MS | Key fragment at m/z 415.1695 | Characteristic loss of oxygen (-16 Da) from the N-oxide |
| Structure | ¹H NMR | Downfield shift of N-CH₃ and N-CH₂ protons | Deshielding effect of the N⁺-O⁻ bond |
| Purity | HPLC-UV | >95% Peak Area | Confirms purity of the isolated compound |
| Polarity | HPLC | Shorter retention time than diltiazem | Increased polarity due to the N-O bond |
References
-
Ye, P. K., et al. (1992). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 35(17), 3246-3253. Available from: [Link]
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Available from: [Link]
-
Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 794(2), 263-274. Available from: [Link]
-
Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32. Available from: [Link]
-
Bhatt, J., et al. (2011). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 879(24), 2445-2452. Available from: [Link]
-
Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Available from: [Link]
-
Yeung, P. K., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206. Available from: [Link]
-
Yabana, H., et al. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. Journal of Cardiovascular Pharmacology, 7(1), 152-157. Available from: [Link]
-
Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4). Available from: [Link]
-
European Patent Office. (1994). A process for the preparation of diltiazem - EP 0594101 A1. Available from: [Link]
- Google Patents. (n.d.). CN105566248B - The method for selective synthesis of diltiazem chiral intermediate.
-
Conte, G., et al. (1991). Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator. Journal of the Chemical Society, Perkin Transactions 2, (11), 1869-1875. Available from: [Link]
-
Scheinin, M., et al. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 543-550. Available from: [Link]
-
PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Available from: [Link]
-
Reddy, B. C., et al. (2014). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 30(2), 641-652. Available from: [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Available from: [Link]
-
Hoffbauer, M. A., & Martin, G. E. (2017). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 36(8), 1544-1549. Available from: [Link]
-
Pharmace Research Laboratory. (n.d.). Diltiazem N-Oxide. Available from: [Link]
-
HKUST. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. Not Voodoo. Available from: [Link]
-
Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(25), 12882-12917. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]
Sources
- 1. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. Workup [chem.rochester.edu]
- 10. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
